The Immunogenic Peptide Cys-PKHB1: A Technical Guide for Researchers and Drug Development Professionals
The Immunogenic Peptide Cys-PKHB1: A Technical Guide for Researchers and Drug Development Professionals
An in-depth analysis of the thrombospondin-1 mimic, Cys-PKHB1, detailing its amino acid sequence, synthesis, and mechanism of action in inducing immunogenic cell death for cancer therapy.
Abstract
Cys-PKHB1 is a synthetic peptide mimic of thrombospondin-1 that has emerged as a promising agent in cancer immunotherapy. Its ability to induce immunogenic cell death (ICD) in various cancer cell lines, often mediated through the CD47 receptor, positions it as a significant candidate for further drug development. This technical guide provides a comprehensive overview of Cys-PKHB1, including its amino acid sequence, detailed protocols for its synthesis and characterization, and a thorough examination of the experimental methodologies used to elucidate its biological activity. Quantitative data from key studies are summarized, and the underlying signaling pathways are visualized to offer a complete resource for researchers in oncology and peptide-based therapeutics.
Cys-PKHB1: Amino Acid Sequence and Physicochemical Properties
Cys-PKHB1 is a decapeptide with the following amino acid sequence:
kRFYVVMWKk
Where 'k' represents the D-isomer of Lysine, and the N- and C-termini are capped with this non-natural amino acid to enhance stability. The inclusion of a cysteine residue, while not explicitly in this core sequence found in literature, is implied by the "Cys-" prefix and would typically be added to either terminus for conjugation purposes. For the scope of this guide, we will focus on the characterization and activity of the core PKHB1 peptide.
Synthesis and Characterization of Cys-PKHB1
Cys-PKHB1 is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Experimental Protocol: Solid-Phase Peptide Synthesis of Cys-PKHB1
Objective: To synthesize the Cys-PKHB1 peptide.
Materials:
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Fmoc-protected amino acids (including Fmoc-D-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Met-OH, Fmoc-Trp(Boc)-OH)
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Rink Amide MBHA resin
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Piperidine (B6355638) solution (20% in DMF)
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)
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Cleavage cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), and water (2.5%)
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Diethyl ether (cold)
Procedure:
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Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
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Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
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Amino Acid Coupling:
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Pre-activate the first Fmoc-protected amino acid (Fmoc-D-Lys(Boc)-OH) by dissolving it in DMF with HBTU, HOBt, and DIPEA.
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Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.
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Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
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Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Trp, Met, Val, Val, Tyr, Phe, Arg, D-Lys).
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Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.
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Cleavage and Deprotection of Side Chains: Wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
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Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
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Purification: Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether. Lyophilize the crude peptide.
Characterization of Synthetic Cys-PKHB1
The purity and identity of the synthesized peptide are confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
2.2.1. HPLC Purification Protocol
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Column: C18 reverse-phase column.
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from 5% to 65% of mobile phase B over 30 minutes is typically used for purification.
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Detection: UV absorbance at 220 nm and 280 nm.
2.2.2. Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide.
| Parameter | Value |
| Amino Acid Sequence | kRFYVVMWKk |
| Molecular Formula | C71H109N15O10S |
| Theoretical Mass | 1388.8 g/mol |
Table 1: Physicochemical properties of the core PKHB1 peptide.
Biological Activity and Mechanism of Action
Cys-PKHB1 induces a form of regulated cell death known as immunogenic cell death (ICD) in cancer cells. This process is characterized by the exposure and release of Damage-Associated Molecular Patterns (DAMPs), which can stimulate an anti-tumor immune response.
Induction of Apoptosis and Necrosis
The cytotoxic effects of PKHB1 have been demonstrated in various cancer cell lines. The half-maximal cytotoxic concentration (CC50) varies depending on the cell line.[1]
| Cell Line | Cancer Type | CC50 (µM) after 2h treatment |
| CEM | T-cell acute lymphoblastic leukemia | 200 |
| MOLT-4 | T-cell acute lymphoblastic leukemia | 300 |
| L5178Y-R | Murine T-cell lymphoma | 200 |
| MCF-7 | Breast Cancer (luminal) | 200 |
| MDA-MB-231 | Breast Cancer (triple-negative) | 200 |
| 4T1 | Murine Breast Cancer | 300 |
Table 2: Cytotoxic concentrations (CC50) of PKHB1 in various cancer cell lines.[1][2]
3.1.1. Experimental Protocol: Annexin V/Propidium Iodide Assay for Apoptosis and Necrosis
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Cys-PKHB1.
Procedure:
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Seed cancer cells in a 24-well plate and treat with varying concentrations of Cys-PKHB1 for 2 hours.
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Harvest the cells and wash with cold PBS.
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Resuspend the cells in 1X Annexin-binding buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the stained cells by flow cytometry.
Signaling Pathway of Cys-PKHB1-Induced Immunogenic Cell Death
The primary mechanism of action of Cys-PKHB1 involves its interaction with the cell surface receptor CD47. This interaction triggers a signaling cascade that leads to ICD.
Caption: Cys-PKHB1 signaling pathway leading to immunogenic cell death.
The binding of Cys-PKHB1 to CD47 activates Phospholipase C (PLC).[2] This leads to the release of calcium from the endoplasmic reticulum (ER) through inositol (B14025) trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RyRs).[2] The resulting increase in cytosolic calcium concentration leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential (ΔΨm).[1][2] This culminates in the exposure and release of DAMPs, such as calreticulin (B1178941), ATP, and High Mobility Group Box 1 (HMGB1), ultimately leading to immunogenic cell death.[1][2]
Quantification of DAMPs
3.3.1. Calreticulin Exposure
The exposure of calreticulin on the cell surface is a key hallmark of ICD.
Experimental Protocol: Flow Cytometry for Surface Calreticulin
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Treat cells with Cys-PKHB1.
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Stain the non-permeabilized cells with a PE-conjugated anti-calreticulin antibody.
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Analyze by flow cytometry to quantify the percentage of calreticulin-positive cells.
| Cell Line | Treatment | % Calreticulin Positive Cells (Fold Increase vs. Control) |
| L5178Y-R | PKHB1 (CC50) | ~3-fold |
| L5178Y-R | PKHB1 (CC100) | ~5-fold |
Table 3: Quantification of surface calreticulin exposure on L5178Y-R cells after treatment with PKHB1.[3]
3.3.2. HMGB1 and ATP Release
The release of HMGB1 and ATP into the extracellular space are critical signals for attracting and activating immune cells.
Experimental Protocol: ELISA for HMGB1 and Luminescence Assay for ATP
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HMGB1: Collect the supernatant from Cys-PKHB1-treated cells and quantify HMGB1 levels using a commercial ELISA kit.
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ATP: Use a commercial luminescence-based ATP assay kit to measure the concentration of ATP in the cell supernatant.
| Cell Line | Treatment | HMGB1 Release (Fold Increase vs. Control) | ATP Release (Fold Increase vs. Control) |
| CEM | PKHB1 (CC100) | ~6-fold | Significant increase observed |
| MOLT-4 | PKHB1 (CC50) | ~8-fold | Significant increase observed |
| MOLT-4 | PKHB1 (CC100) | ~4-fold | Significant increase observed |
| L5178Y-R | PKHB1 (CC100) | ~2-fold | Significant increase observed |
Table 4: Quantification of HMGB1 and ATP release from various cell lines after treatment with PKHB1.[4]
Measurement of Intracellular Calcium Flux and Mitochondrial Membrane Potential
3.4.1. Experimental Protocol: Calcium Flux Assay
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Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Acquire a baseline fluorescence reading using a flow cytometer or fluorescence plate reader.
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Add Cys-PKHB1 and continuously monitor the change in fluorescence intensity over time.
3.4.2. Experimental Protocol: Mitochondrial Membrane Potential Assay
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Treat cells with Cys-PKHB1.
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Stain the cells with a potentiometric dye such as TMRE (tetramethylrhodamine, ethyl ester).
-
Analyze the fluorescence intensity by flow cytometry. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.
Conclusion
Cys-PKHB1 is a well-characterized synthetic peptide with potent anti-cancer activity driven by the induction of immunogenic cell death. Its defined amino acid sequence, established synthesis protocols, and well-documented mechanism of action make it a valuable tool for cancer research and a promising candidate for therapeutic development. This guide provides the essential technical information for researchers and drug development professionals to effectively work with and further investigate this compelling immunotherapeutic agent. Further studies are warranted to explore its in vivo efficacy and safety profile in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKHB1 Tumor Cell Lysate Induces Antitumor Immune System Stimulation and Tumor Regression in Syngeneic Mice with Tumoral T Lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
